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molecular formula C15H11F3O4S B1663313 2614W94

2614W94

Cat. No. B1663313
M. Wt: 344.3 g/mol
InChI Key: ZWKJZNQUILFRHJ-UHFFFAOYSA-N
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Patent
US06110961

Procedure details

(rac)-1,1,1-Trifluoro-2-propanol (Oakwood) (189.30 g, 1.66 mole) in N,N-dimethylacetamide (200 mL) was added to a stirred, ice-bath cooled mixture of hexanes washed sodium hydride (60% dispersion in mineral oil) (Aldrich) (66.40 g, 1.66 mole) and N,N-dimethylacetamide (1900 mL) under nitrogen. The reaction was stirred at ambient temperature (5-20° C.) for 0.5 hour. 3-Fluorophenoxathiin 10,10-dioxide (Example 47) (277.78 g, 1.11 mole) in N,N-dimethylacetamide (1800 mL) was added at a bath temperature of 5-15° C. and stirred at ambient temperature for 1 hour. The reaction mixture was poured into water (8 L) and extracted with ethyl acetate (3 L, 2 L). The combined extracts were washed with water (4 L, 2 L), brine (0.5 L), dried over magnesium sulfate and filter. The volatiles were removed by spin evaporation in vacuo. The residue was stirred with hexanes (1 L) and collected by suction filtration to give 399.51 g of crude product. Recrystallization from 2-propanol (1.5 L) gave 304.62 g (79% yield) of (rac)-3-(2,2,2-trifluoro-1-methylethoxy)phenoxathiin 10,10-dioxide, m.p. 98-100 C.
Quantity
189.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step Two
Quantity
1900 mL
Type
solvent
Reaction Step Two
Name
3-Fluorophenoxathiin 10,10-dioxide
Quantity
277.78 g
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH:3]([OH:5])[CH3:4].[H-].[Na+].F[C:11]1[CH:12]=[CH:13][C:14]2[S:15](=[O:26])(=[O:25])[C:16]3[C:21]([O:22][C:23]=2[CH:24]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3.O>CN(C)C(=O)C>[F:1][C:2]([F:7])([F:6])[CH:3]([CH3:4])[O:5][C:11]1[CH:12]=[CH:13][C:14]2[S:15](=[O:25])(=[O:26])[C:16]3[C:21]([O:22][C:23]=2[CH:24]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3 |f:1.2|

Inputs

Step One
Name
Quantity
189.3 g
Type
reactant
Smiles
FC(C(C)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
66.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1900 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Three
Name
3-Fluorophenoxathiin 10,10-dioxide
Quantity
277.78 g
Type
reactant
Smiles
FC=1C=CC=2S(C3=CC=CC=C3OC2C1)(=O)=O
Name
Quantity
1800 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Four
Name
Quantity
8 L
Type
reactant
Smiles
O
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
12.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature (5-20° C.) for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 L, 2 L)
WASH
Type
WASH
Details
The combined extracts were washed with water (4 L, 2 L), brine (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by spin evaporation in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with hexanes (1 L)
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
CUSTOM
Type
CUSTOM
Details
to give 399.51 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from 2-propanol (1.5 L)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C(OC=1C=CC=2S(C3=CC=CC=C3OC2C1)(=O)=O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 304.62 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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